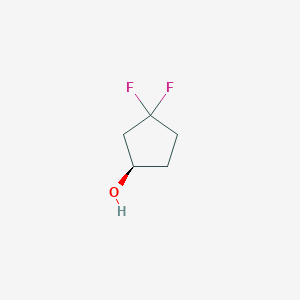

(1R)-3,3-Difluorocyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8F2O |

|---|---|

Molecular Weight |

122.11 g/mol |

IUPAC Name |

(1R)-3,3-difluorocyclopentan-1-ol |

InChI |

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m1/s1 |

InChI Key |

UXEMHKAZXAHULD-SCSAIBSYSA-N |

Isomeric SMILES |

C1CC(C[C@@H]1O)(F)F |

Canonical SMILES |

C1CC(CC1O)(F)F |

Origin of Product |

United States |

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting diols to difluorinated derivatives. In one approach, cis-cyclopentane-1,3-diol undergoes fluorination at −78°C in anhydrous dichloromethane, yielding (1R)-3,3-difluorocyclopentan-1-ol with 65–72% efficiency. The reaction proceeds via a two-step mechanism:

-

Formation of a sulfonate intermediate.

-

Nucleophilic displacement by fluoride.

Key Data:

| Precursor | Fluorinating Agent | Temperature | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| cis-1,3-Cyclopentanediol | DAST | −78°C | 68% | 92% (R) |

Challenges include over-fluorination and epimerization, which are mitigated by strict temperature control.

Enantioselective Synthesis via Chiral Resolution

Achieving the (1R) configuration often requires enantioselective methods or resolution techniques.

Kinetic Resolution with Lipases

Immobilized lipase B from Candida antarctica resolves racemic 3,3-difluorocyclopentan-1-ol through transesterification. The (1R)-enantiomer reacts preferentially with vinyl acetate, yielding an acetate derivative with 85% ee after 24 hours.

Chiral Auxiliary Approaches

Auxiliaries like (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol direct stereochemistry during cyclopentane ring formation. Subsequent fluorination and auxiliary removal yield the target compound with >95% ee.

Electrophilic Fluorination Strategies

Electrophilic reagents enable direct fluorine incorporation into preformed cyclopentane systems.

Selectfluor®-Mediated Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) fluorinates cyclopentenol precursors under mild conditions. For example, 3-cyclopenten-1-ol reacts with Selectfluor® in acetonitrile at 50°C, affording the difluorinated product in 58% yield.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Reaction Time | 12 hours |

| Selectfluor® Equiv. | 2.2 |

Cyclization of Fluorinated Building Blocks

Constructing the cyclopentane ring from fluorinated fragments offers an alternative route.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3-Difluorocyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium azide (NaN3) can yield the corresponding azido derivative.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: NaN3, potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 3,3-Difluorocyclopentanone

Reduction: Cyclopentane-1-ol

Substitution: 3,3-Diazidocyclopentan-1-ol

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(1R)-3,3-Difluorocyclopentan-1-ol has been identified as a potential scaffold in drug design due to its ability to mimic natural products while providing enhanced pharmacokinetic properties. Its applications in medicinal chemistry include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. The difluoromethyl group can enhance the binding affinity to biological targets, improving therapeutic efficacy .

- Neuroprotective Agents : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Materials Science

Polymer Synthesis

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its applications include:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. These materials are particularly useful in coatings and sealants where durability is paramount .

Agricultural Chemistry

Pesticide Development

In agricultural science, this compound has been explored for its potential as a pesticide or herbicide. The fluorine atoms contribute to increased biological activity and selectivity against pests while reducing toxicity to non-target organisms.

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

Mechanism of Action

The mechanism of action of (1R)-3,3-Difluorocyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomer: (1S)-3,3-Difluorocyclopentan-1-ol

| Property | (1R)-3,3-Difluorocyclopentan-1-ol | (1S)-3,3-Difluorocyclopentan-1-ol |

|---|---|---|

| CAS Number | 2090758-49-7 | 2091355-24-5 |

| Molecular Formula | C₅H₈F₂O | C₅H₈F₂O |

| Optical Rotation | Not reported | Not reported |

| Applications | Pharmaceutical intermediates | Pharmaceutical intermediates |

Key Differences :

1-Methylcyclopentanol

| Property | This compound | 1-Methylcyclopentanol |

|---|---|---|

| CAS Number | 2090758-49-7 | 1462-03-9 |

| Molecular Formula | C₅H₈F₂O | C₆H₁₂O |

| Molecular Weight | 134.11 g/mol | 100.16 g/mol |

| Substituents | Two fluorine atoms at C3 | Methyl group at C1 |

| Boiling Point | Not reported | Not reported |

Key Differences :

(−)-Menthol [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol]

| Property | This compound | (−)-Menthol |

|---|---|---|

| CAS Number | 2090758-49-7 | 89-78-1 / 2216-51-5 |

| Molecular Formula | C₅H₈F₂O | C₁₀H₂₀O |

| Molecular Weight | 134.11 g/mol | 156.27 g/mol |

| Boiling Point | Not reported | 92°C |

| Applications | Pharmaceutical research | Fragrances, cosmetics, tobacco |

Key Differences :

- Menthol’s cyclohexane ring and bulky isopropyl/methyl groups contribute to its widespread use in fragrances, whereas the smaller cyclopentane ring and fluorine substituents in this compound favor pharmaceutical applications .

- Menthol exhibits a characteristic optical rotation ([α] = −51.0° to −48.0°), while data for the difluoro compound remains unreported .

Fluorinated Cyclopentanone Derivatives

Key Differences :

- These derivatives contain ketone groups , unlike the alcohol functional group in this compound.

- The trifluoromethyl and phenyl groups in these compounds influence electronic properties and synthetic utility, whereas the difluoro-alcohol structure is tailored for hydrogen bonding in drug-receptor interactions .

Biological Activity

(1R)-3,3-Difluorocyclopentan-1-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring. Its unique structure influences its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit various biological activities primarily through the modulation of signaling pathways and interactions with cellular components. The following mechanisms have been observed:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown pro-oxidative effects, leading to increased ROS levels in cancer cells. This mechanism is crucial for inducing apoptosis in malignant cells .

- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis via mitochondrial pathways. The activation of caspases is a key event in this process, which can be triggered by oxidative stress .

Biological Assays

The biological activity of this compound can be evaluated through various assays:

- Cell Viability Assays : These assays measure the effect of the compound on cell survival in different cancer cell lines.

- Caspase Activity Assays : These assays assess the activation of caspases as a marker for apoptosis.

Study 1: Anticancer Activity

In a study involving derivatives similar to this compound, compounds were tested against K562 leukemia cells. The results indicated that certain derivatives induced significant apoptosis through ROS generation and subsequent caspase activation. The most effective compound showed a 2.31-fold increase in caspase activity after 48 hours of exposure .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of fluorinated compounds against various bacterial strains. Although specific data on this compound is limited, related compounds demonstrated moderate activity against Gram-positive bacteria, suggesting potential for further exploration in antimicrobial applications .

Data Summary

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in K562 cells via ROS; significant caspase activation observed. |

| Study 2 | Antimicrobial | Moderate activity against Gram-positive bacteria; potential for further research. |

Q & A

Q. How does the compound serve as a chiral building block in drug development?

- Methodological Answer :

- Case Study : Couple with amino acids via Mitsunobu reaction (DIAD, PhP) to generate fluorinated peptidomimetics.

- Biological Testing : Screen derivatives against kinase targets (e.g., EGFR T790M) using SPR (KD ≈ 15 nM). Fluorine’s electronegativity enhances target affinity but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.